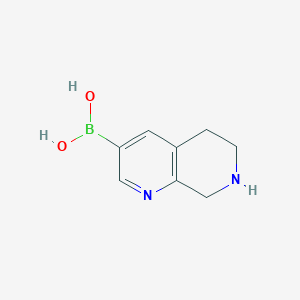
(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid is a boronic acid derivative of the naphthyridine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid typically involves multi-step processes. One common method includes the reaction of 5,6,7,8-tetrahydro-1,7-naphthyridine with boronic acid derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The boronic acid group can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
(5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Studied for its potential use in diagnostics and treatment of diseases.
Uniqueness: (5,6,7,8-Tetrahydro-1,7-naphthyridin-3-yl)boronic acid is unique due to its specific boronic acid group, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H11BN2O2 |
|---|---|
Molecular Weight |
178.00 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridin-3-ylboronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10,12-13H,1-2,5H2 |
InChI Key |
YPSWZHPCKIDSRL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CNCC2)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



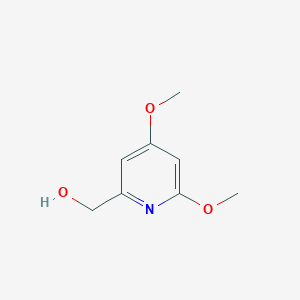
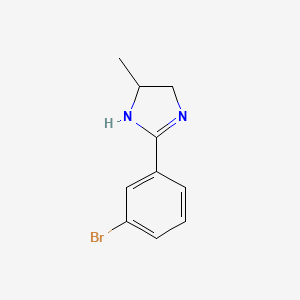
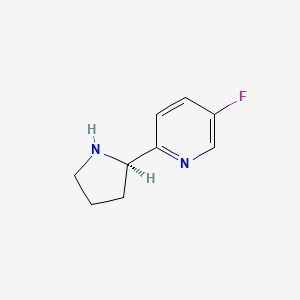
![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
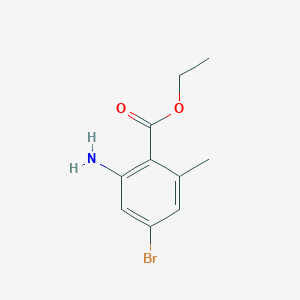

![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
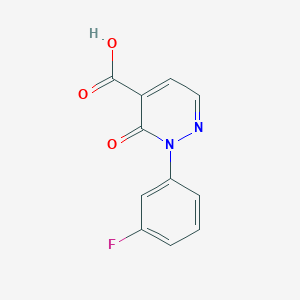
![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)
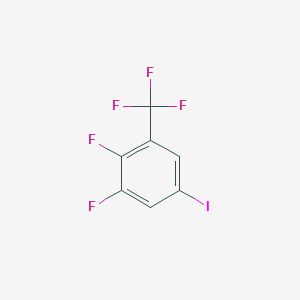
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)

